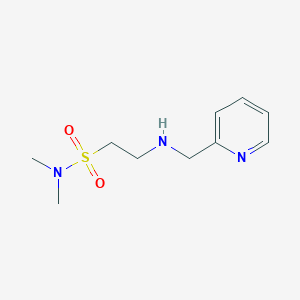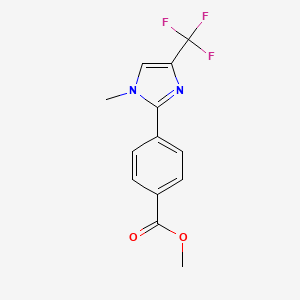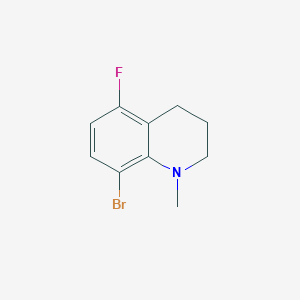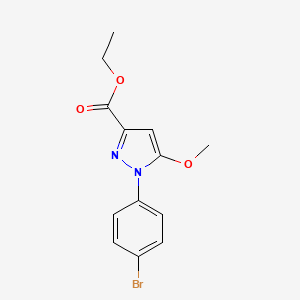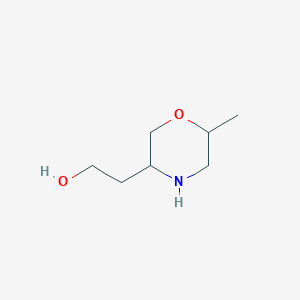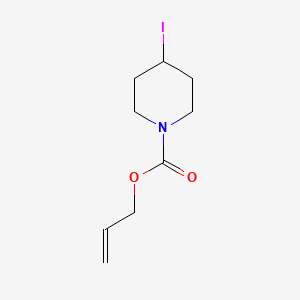
Allyl 4-iodopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 4-iodopiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the allyl and iodide groups in this compound makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 4-iodopiperidine-1-carboxylate typically involves the iodination of a piperidine derivative followed by allylation. One common method involves the reaction of 4-piperidone with iodine in the presence of a base to form 4-iodopiperidine. This intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Allyl 4-iodopiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The iodide group can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for the oxidation of the allyl group.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted piperidine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include epoxides or diols.
Reduction Reactions: Products include hydrogenated piperidine derivatives.
Applications De Recherche Scientifique
Allyl 4-iodopiperidine-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Allyl 4-iodopiperidine-1-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the iodide group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the allyl group undergoes addition reactions with oxidizing agents to form oxygenated products. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate: This compound is similar in structure but has a tert-butyl group instead of an iodide group.
4-Allylpiperidine-1-carboxylate: This compound lacks the iodide group but has a similar piperidine core structure.
Uniqueness
Allyl 4-iodopiperidine-1-carboxylate is unique due to the presence of both the allyl and iodide groups, which provide it with distinct reactivity and versatility in organic synthesis. The iodide group makes it a good candidate for substitution reactions, while the allyl group allows for various addition and oxidation reactions .
Propriétés
Formule moléculaire |
C9H14INO2 |
|---|---|
Poids moléculaire |
295.12 g/mol |
Nom IUPAC |
prop-2-enyl 4-iodopiperidine-1-carboxylate |
InChI |
InChI=1S/C9H14INO2/c1-2-7-13-9(12)11-5-3-8(10)4-6-11/h2,8H,1,3-7H2 |
Clé InChI |
VGWLOTCDBKLCIG-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)N1CCC(CC1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13910385.png)

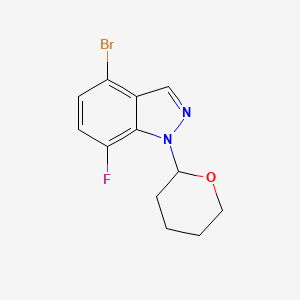
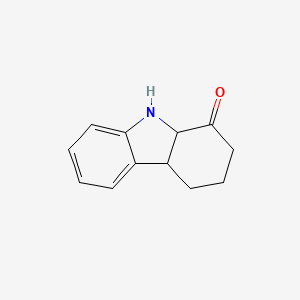
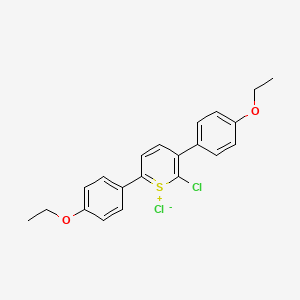
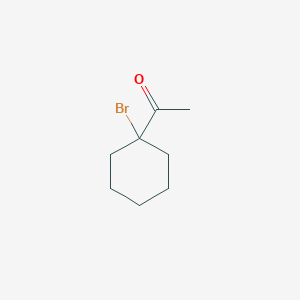

![1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13910441.png)
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B13910449.png)
